molecular formula C32H54N4O2S2 B1199295 Benextramine CAS No. 69790-18-7

Benextramine

Cat. No.: B1199295
CAS No.: 69790-18-7
M. Wt: 590.9 g/mol
InChI Key: IIWOUNLDWKZMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benextramine is a tetraamine disulfide compound primarily known for its role as an irreversible α-adrenergic antagonist. It has garnered significant attention due to its ability to target multiple pathways involved in neurodegeneration. This compound is also recognized for its potential as a monoamine oxidase inhibitor, making it a valuable compound in the study of neuropsychiatric and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benextramine is synthesized through a series of chemical reactions involving the formation of disulfide bonds. The synthesis typically begins with the preparation of the intermediate compounds, which are then subjected to oxidative conditions to form the disulfide linkage. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent system .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: Benextramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Solvents: Methanol, ethanol, water

Major Products:

Scientific Research Applications

Benextramine has a wide range of applications in scientific research:

Mechanism of Action

Benextramine exerts its effects primarily through the irreversible inhibition of α-adrenergic receptors and monoamine oxidases. The disulfide core of this compound plays a crucial role in its mechanism of action. It covalently binds to cysteine residues in the active sites of monoamine oxidases, thereby preventing the entrance of substrates towards the flavin adenine dinucleotide cofactor. This steric hindrance leads to the inactivation of the enzyme .

Comparison with Similar Compounds

Uniqueness of Benextramine: this compound’s uniqueness lies in its dual role as an irreversible α-adrenergic antagonist and a monoamine oxidase inhibitor. This dual functionality makes it a valuable compound in the study of neurodegenerative diseases and provides a broader spectrum of pharmacological applications compared to other similar compounds .

Properties

CAS No.

69790-18-7

Molecular Formula

C32H54N4O2S2

Molecular Weight

590.9 g/mol

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine

InChI

InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3

InChI Key

IIWOUNLDWKZMQI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC

69790-18-7
68535-69-3

Related CAS

68535-69-3 (tetra-hydrochloride)

Synonyms

enextramine
benextramine tetrahydrochloride
N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride
N,N'-bis(o-methoxybenzylaminohexyl)cystamine
N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine
N,N'-BMBAC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.